molecular formula C15H10Cl2N2O2 B7786662 (2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal

(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal

Cat. No.: B7786662
M. Wt: 321.2 g/mol
InChI Key: WKSMVFBUIFIGGH-RGEXLXHISA-N
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Description

(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a hydrazinylidene moiety, which is further connected to a 3-oxopropanal structure. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety into amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal exerts its effects involves interactions with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-bromophenyl)-2-[(4-bromophenyl)hydrazinylidene]-3-oxopropanal
  • (2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)hydrazinylidene]-3-oxopropanal
  • (2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal

Uniqueness

The presence of the 4-chlorophenyl groups in (2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal imparts unique chemical properties, such as increased stability and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,18H/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSMVFBUIFIGGH-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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